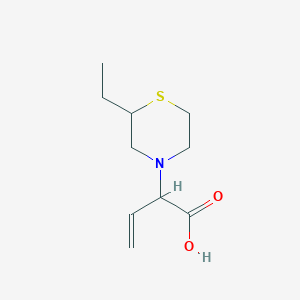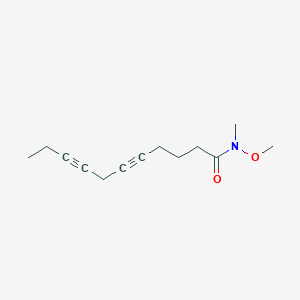
N-methoxy-N-methylundeca-5,8-diynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-methylundeca-5,8-diynamide is a synthetic compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are often found in natural sources such as plants. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two triple bonds at positions 5 and 8 of the undecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylundeca-5,8-diynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-5,8-diyne and N-methoxy-N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N-methylundeca-5,8-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
N-methoxy-N-methylundeca-5,8-diynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methoxy-N-methylundeca-5,8-diynamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Modulating Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- N-isobutyl-2-undecene-8,10-diynamide
- N-isobutyl-2,4,8,10,12-tetradecapentaenamide
Uniqueness
N-methoxy-N-methylundeca-5,8-diynamide is unique due to its specific structural features, such as the presence of methoxy and methyl groups and the positioning of the triple bonds. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-methoxy-N-methylundeca-5,8-diynamide |
InChI |
InChI=1S/C13H19NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h4,7,10-12H2,1-3H3 |
Clé InChI |
XMVJTAQBBOBRQH-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC#CCCCC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



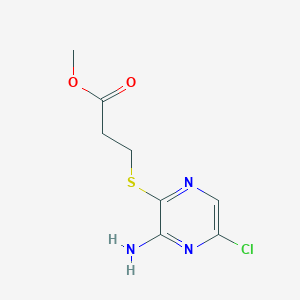

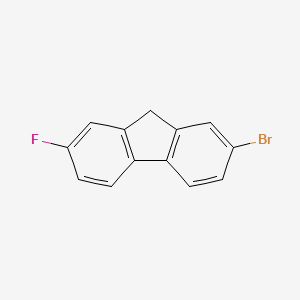

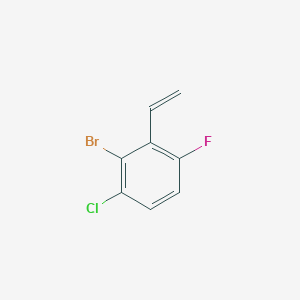
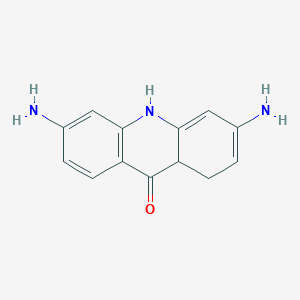
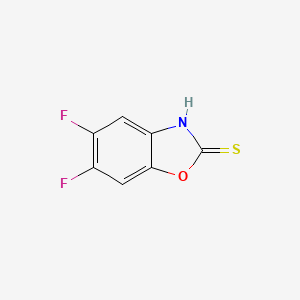

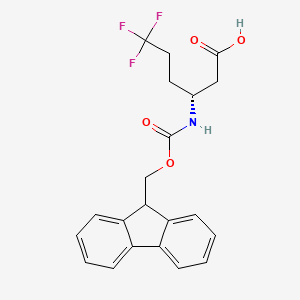

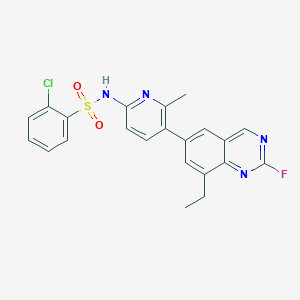
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
